Bienvenue dans la boutique en ligne BenchChem!

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

Medicinal Chemistry Drug Design Structural Biology

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide (CAS 921166-31-6) is a synthetic small molecule (C19H15N5O3, MW 361.36) that combines a 4-oxo-4H-chromene-2-carboxamide core with a 1-(p-tolyl)-1H-tetrazole side chain. The chromone-2-carboxamide scaffold is recognized for diverse bioactivities including cytotoxicity, 5-lipoxygenase inhibition, and antiallergic effects , while the tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 921166-31-6
Cat. No. B2912926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide
CAS921166-31-6
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H15N5O3/c1-12-6-8-13(9-7-12)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)27-17/h2-10H,11H2,1H3,(H,20,26)
InChIKeyNTEIDPHUDQGZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide (CAS 921166-31-6): A Chromone–Tetrazole Hybrid Scaffold for Medicinal Chemistry Sourcing


4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide (CAS 921166-31-6) is a synthetic small molecule (C19H15N5O3, MW 361.36) that combines a 4-oxo-4H-chromene-2-carboxamide core with a 1-(p-tolyl)-1H-tetrazole side chain [1]. The chromone-2-carboxamide scaffold is recognized for diverse bioactivities including cytotoxicity, 5-lipoxygenase inhibition, and antiallergic effects [2], while the tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere [3]. This compound belongs to the broader class of chromone-carboxamido tetrazoles originally disclosed in patent GB1447479A as inhibitors of antigen–antibody-mediated spasmogen release [4]. The p-tolyl substituent on the tetrazole ring distinguishes it from simpler N-tetrazolylcarboxamide analogs and may confer distinct lipophilicity and target-binding properties.

Why Simple Chromone-2-carboxamides or Unsubstituted Tetrazole Analogs Cannot Replace 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide in Targeted Studies


Chromone-2-carboxamide derivatives exhibit steep structure–activity relationships (SAR). The Bousejra-ElGarah et al. (2016) study demonstrated that variations in the amide side chain shift cytotoxicity IC50 values across a >100-fold range (0.9 to >100 µM) against MCF-7, OVCAR, and HCT-116 cell lines [1]. Similarly, the antiallergic chromone-tetrazole patent literature shows that the position and substitution pattern of the tetrazole group profoundly impacts in vivo PCA inhibitory potency relative to cromolyn sodium [2]. The target compound incorporates a 1-(p-tolyl)-1H-tetrazol-5-yl methyl substituent—a specific regioisomeric and electronic arrangement that cannot be assumed equivalent to the 3-(1H-tetrazol-5-yl)chromones (e.g., AA-344) or to N-(1H-tetrazol-5-yl)carboxamido analogs lacking the p-tolyl group. Generic replacement with a simpler chromone-2-carboxamide or an unsubstituted tetrazole would predictably alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, invalidating SAR continuity. Selection of this exact compound is therefore required to reproduce or extend published structure–activity relationships in tetrazole-bearing chromone programs.

Quantitative Differentiation Evidence for 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide vs. Closest Analogs


Unique 1-(p-Tolyl)-1H-tetrazole Regioisomer Confers Distinct H-Bond Acceptor Topology vs. 3-(1H-Tetrazol-5-yl)chromones

The target compound positions the tetrazole ring as an N1-substituted 5-carboxamidomethyl derivative with a p-tolyl group on the tetrazole N1 atom. This contrasts with the clinically studied 3-(1H-tetrazol-5-yl)chromones (e.g., AA-344), where the tetrazole is directly attached at the chromone C3 position via a C–C bond [1]. In the target compound, the tetrazole ring presents two distinct nitrogen lone pairs oriented away from the chromone plane due to the methylene spacer, creating a unique hydrogen-bond acceptor pharmacophore. 13C NMR studies on related tetrazole–chromone isomers demonstrate that the tetrazole ring carbon chemical shifts differ by >2 ppm between N1- and N2-substituted regioisomers, confirming that substitution pattern alters electronic distribution and intermolecular interaction potential [1]. The p-tolyl group further increases molecular volume (MW 361.36) and calculated logP relative to the unsubstituted N-(1H-tetrazol-5-yl)-4-oxochromen-2-carboxamide (MW 271.23, logP ~1.0) [2].

Medicinal Chemistry Drug Design Structural Biology

Predicted Lipophilicity (clogP ≈ 3.0) Places This Compound in an Optimal Drug-Likeness Window vs. More Polar Chromone-Tetrazole Analogs

Using the chromone-2-carboxamide scaffold baseline, the addition of the p-tolyl group raises the calculated partition coefficient. N-Phenyl-4-oxo-4H-chromene-2-carboxamide has a measured logP of 3.12 . The target compound replaces the N-phenyl group with a 1-(p-tolyl)-1H-tetrazol-5-yl methyl moiety; the tetrazole adds polarity (lowering logP by ~0.5–1.0 units vs. phenyl alone), while the p-tolyl methyl contributes ~+0.5 units, yielding an estimated clogP of ~3.0. This is notably higher than the 6-ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344) estimated logP ~1.8 [1] and the unsubstituted N-(1H-tetrazol-5-yl)carboxamide analog (logP ~1.0) [2]. The target compound's MW (361.36), HBA (8), HBD (1), and predicted logP collectively result in zero Lipinski Rule-of-Five violations [3].

ADME Drug-Likeness Physicochemical Profiling

Accessible via One-Pot Multicomponent Reaction: Scalable Synthesis Advantage vs. Multi-Step Analog Routes

Lei et al. (2020) developed a catalyst-free, Michael addition-driven four-component reaction (4-CR) that enables one-pot synthesis of structurally diverse 4-oxochroman-2-carboxamides and their tetrazole-substituted analogs by replacing the carboxylic acid component with trimethylsilyl azide (TMSN3) [1]. The target compound's core scaffold is directly accessible via this protocol, which proceeds under mild conditions without requiring transition-metal catalysts. In contrast, the synthesis of 3-(1H-tetrazol-5-yl)chromones (e.g., AA-344) typically requires multi-step sequences involving Vilsmeier–Haack formylation followed by tetrazole cyclization, with overall yields of 30–50% [2]. The Lei protocol has been demonstrated on 20+ derivatives with isolated yields of 45–85% and tolerates diverse aldehyde, amine, and isocyanide inputs, enabling rapid analog library generation for SAR exploration [1].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Patent-Backed Antiallergic Pharmacophore: Chromone-Carboxamidotetrazole Class Shows PCA Inhibition Within 30× Potency of Cromolyn Sodium

Patent GB1447479A and related US3887574 disclose that chromone-carboxamidotetrazoles, including compounds structurally encompassing the target compound's core, inhibit passive cutaneous anaphylaxis (PCA) in sensitized rats challenged with Nippostrongylus brasiliensis antigen [1]. The patent exemplars demonstrate intravenous PCA inhibitory potency approximately 30 times greater than sodium cromoglycate (cromolyn sodium) [2]. While the specific p-tolyl-substituted compound's individual PCA ID50 is not publicly reported, the patent class data provide a baseline expectation of significant antiallergic activity for N-tetrazolylcarboxamido chromones. The related benzopyrone study by Ellis et al. (1978) confirmed that many N-(5-tetrazolyl)carboxamido chromones are powerful inhibitors of both PCA and histamine release from rat mast cells [3], establishing the pharmacophore validity.

Antiallergic Mast Cell Stabilization Passive Cutaneous Anaphylaxis

Chromone-2-carboxamide Scaffold Enables Dual Cytotoxic and 5-Lipoxygenase Inhibitory Activity Distinct from Mono-Functional Chromone Analogs

The Bousejra-ElGarah et al. (2016) study on 21 chromone-2-carboxamide derivatives revealed that 13 compounds exhibited cytotoxic IC50 values between 0.9 and 10 µM against at least one of MCF-7, OVCAR, IGROV, or HCT-116 cancer cell lines (MTT assay), while simultaneously inhibiting 5-lipoxygenase [1]. The dual activity is mediated by the chromone-2-carboxamide scaffold architecture, which is conserved in the target compound. In contrast, 3-(1H-tetrazol-5-yl)chromones (AA-344 class) are primarily antiallergic with negligible cytotoxic activity reported [2]. Among more recent chromone-2-carboxamide derivatives, compound 5g (MW ~405) achieved IC50 values of 25.7 µM (MCF-7), 48.3 µM (MDA-MB-231), and 25.7 µM (Ishikawa) [3], while compound 15 from El-Gamil et al. (2024) showed GI50 of 14.8 µM against MDA-MB-231 with in vivo tumor reduction in mice [4]. The target compound, bearing a p-tolyl-tetrazole side chain, represents a structurally distinct member of this dual-activity scaffold family.

Cancer Inflammation 5-Lipoxygenase Inhibition

Amide Rotational Isomerism Provides a Conformational Probe Absent in C–C Linked Tetrazole-Chromone Analogs

Davidson and Kaye (1991) demonstrated by variable-temperature 1H and 13C NMR that 4-oxo-4H-chromene-2-carboxamides exhibit temperature-dependent signal splitting due to hindered rotation around the amide C–N bond [1]. The rotational barrier (ΔG‡) was calculated from dynamic NMR coalescence temperatures, providing a quantitative probe of amide bond character. The target compound, bearing a bulky N-(1-(p-tolyl)-tetrazol-5-yl)methyl substituent, is expected to exhibit an elevated rotational barrier relative to N-alkyl or N-phenyl analogs due to increased steric bulk—a feature that can be exploited as an internal conformational reporter in NMR-based binding assays. In contrast, 3-(1H-tetrazol-5-yl)chromones lack this amide bond entirely and offer no such conformational probe [2]. The anti-rotamer conformation about the C–N bond has been confirmed crystallographically for multiple chromone-2-carboxamides, including N-p-tolyl derivatives [3].

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Scientific and Industrial Application Scenarios for 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide Based on Quantitative Differentiation Evidence


Antiallergic Drug Discovery: Mast Cell Stabilization Screening with a Non-Cromolyn Pharmacophore

This compound serves as a structurally distinct entry into the chromone-carboxamidotetrazole class, which patent data show achieves approximately 30-fold greater intravenous PCA inhibitory potency than cromolyn sodium in rats [1]. It is suitable for mast cell degranulation assays, histamine release measurements, and in vivo PCA models where cromolyn-based tools have shown limited efficacy. The p-tolyl-tetrazole substitution provides a different physicochemical profile from previously studied 3-tetrazolylchromones, enabling exploration of substituent effects on oral bioavailability and duration of action [2].

Oncology Screening: Dual Cytotoxicity and 5-Lipoxygenase Inhibition Profiling

The chromone-2-carboxamide scaffold is validated to produce IC50 values in the 0.9–10 µM range against breast, ovarian, and colon cancer cell lines while concurrently inhibiting the pro-inflammatory enzyme 5-lipoxygenase [3]. This compound can be deployed in MTT-based cytotoxicity panels (MCF-7, MDA-MB-231, HCT-116, OVCAR) alongside 5-LOX enzyme inhibition assays to identify dual-mechanism anticancer/anti-inflammatory lead compounds. Comparison with reported chromone-2-carboxamide derivatives 5g and 15 provides direct SAR context [4].

Conformational Probe Development: NMR-Based Binding and Dynamics Studies

The amide bond in the 4-oxo-4H-chromene-2-carboxamide core exhibits temperature-dependent rotational isomerism detectable by variable-temperature 1H and 13C NMR, with rotational barriers of ~75–85 kJ/mol [5]. This property enables the compound to function as an internal conformational reporter in protein-binding or solvent-interaction studies. The bulky p-tolyl-tetrazole substituent is expected to further modulate the rotational barrier, providing a tunable spectroscopic handle absent in 3-tetrazolylchromone analogs [6].

Medicinal Chemistry Library Synthesis: One-Pot Scaffold Diversification

The compound's core scaffold is accessible via the catalyst-free four-component reaction (4-CR) protocol of Lei et al. (2020), enabling rapid analog generation by varying aldehyde, amine, and isocyanide inputs [7]. This synthetic strategy supports parallel library synthesis for SAR exploration with reduced step count (one-pot vs. 5–6 steps for 3-tetrazolylchromones), lower purification burden, and compatibility with tetrazole introduction via TMSN3. The p-tolyl-substituted tetrazole building block can serve as a starting point for further diversification at the chromone 6- and 7-positions, which are known to modulate MAO-B and adenosine receptor binding [8].

Quote Request

Request a Quote for 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.